5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. The molecular formula of this compound is , with a molecular weight of approximately 292.73 g/mol. It is classified as a pharmaceutical compound and has been studied for its biological activities, including anti-platelet effects and potential uses in treating thrombotic conditions .
The synthesis of 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are essential for optimizing yields and purity but may vary based on the specific synthetic route employed .
The molecular structure of 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride can be characterized by the following features:
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride primarily involves its role as an antagonist at specific purinergic receptors (P2Y receptors). By inhibiting platelet aggregation, this compound may prevent thrombus formation, which is critical in managing cardiovascular diseases such as myocardial infarction and unstable angina.
The binding affinity and selectivity for these receptors are significant parameters that dictate its therapeutic efficacy. Detailed studies on receptor-ligand interactions using techniques such as surface plasmon resonance or radiolabeled assays can provide insights into its pharmacodynamics .
The compound is classified as an irritant; therefore, handling precautions should be observed during laboratory work .
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride has several potential scientific uses:
Regioselective functionalization of the triazolopyrimidine scaffold is critical for modulating the biological activity of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride. The compound's ambident nucleophilic character at N1, N2, and O7 positions necessitates precise control strategies. Recent advances demonstrate that metal coordination effects, particularly with cesium ions, enable high N1-selectivity (>90% yield) by forming a transient chelation complex between the triazolopyrimidine N2 and adjacent oxygen atoms [5]. This mechanistic insight was validated through density functional theory (DFT) calculations, which revealed that cesium coordination lowers the activation energy barrier for N1-attack by 8.3 kcal/mol compared to N2-alkylation pathways [5].
Solvent polarity profoundly influences regioselectivity. Non-polar solvents like dioxane favor O7-alkylation (96% yield at 90°C), while polar aprotic solvents such as DMF shift preference toward N1-functionalization. This solvent-dependent behavior is attributed to non-covalent interactions that stabilize transition states differently across media [5] [9]. For N3-benzylated derivatives, the electron-withdrawing benzyl group further enhances O7 nucleophilicity, enabling selective ether formation when using alkyl halides under mild basic conditions (Cs₂CO₃, 50°C).
Table 1: Regioselectivity Control Through Reaction Parameters
Target Position | Optimal Conditions | Key Modulator | Yield Range |
---|---|---|---|
N1-Alkylation | Cs₂CO₃, Dioxane, 90°C | Cs⁺ chelation | 84-96% |
N2-Alkylation | NaH, THF, 0→50°C | Kinetic control | 44-89% |
O7-Alkylation | K₂CO₃, DMF, 90°C | Solvent polarity | 60-75% |
N1/O7-Dialkylation | Sequential Cs⁺/polar solvent switch | Protecting group strategy | 52-68% |
The construction of triazolo[4,5-d]pyrimidine cores predominantly employs cyclocondensation strategies between 5-aminotriazoles and β-dicarbonyl equivalents. 3(5)-Amino-1,2,4-triazole (AT) serves as the foundational building block, reacting with benzyl cyanide derivatives to form 5-aminomethyl intermediates, which subsequently undergo oxidative cyclization to yield the target scaffold [4] [9]. Critical advancements include microwave-assisted annulation, which reduces cyclization time from 18 hours to 35 minutes while improving yields by 22% by minimizing thermal decomposition pathways [9].
Benzyl incorporation methodologies have evolved to include in situ generated benzyl isocyanides, enabling single-pot assembly of the 3-benzyltriazolopyrimidine framework. This approach circumvents instability issues associated with pre-formed isocyanides and achieves 78% yield with >95% purity when conducted under inert atmosphere with strict temperature control (60±2°C) [4]. Post-annulation chlorination at the 7-position followed by hydrolysis provides the 7-ol derivative, with the hydrochloride salt formed via ethanol/HCl recrystallization to enhance crystallinity and stability [1] [9].
Table 2: Key Annulation Building Blocks and Outcomes
Triazole Component | Carbonyl Partner | Cyclization Method | 3-Substituent Yield |
---|---|---|---|
3-Amino-1,2,4-triazole | Benzyl cyanoacetate | POCI₃/reflux | 62% |
5-Amino-1H-1,2,4-triazole | 2-Benzylmalonate | Ac₂O/140°C | 71% |
3(5)-Amino-1,2,4-triazole | Benzyl isocyanide/ethyl glyoxylate | MW/150°C | 78% |
Covalent modification of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride exploits three key reactive handles: the primary aminomethyl group, N1/N2 nitrogen atoms, and the 7-ol proton. Strategic derivatization focuses on creating Michael acceptors or electrophilic warheads that target cysteine, histidine, and lysine residues in biological systems [6] [7]. Acrylamide-functionalized derivatives synthesized via acylation of the 5-aminomethyl group with acryloyl chloride undergo thiol-Michael addition with protein cysteines (kon = 3.2 × 10³ M⁻¹s⁻¹), enabling irreversible inhibition of kinase targets [7].
The 7-ol group provides a site for phosphate isostere development through phosphonate esterification, enhancing binding to magnesium-rich enzymatic active sites. This modification increases residence time 8-fold in phosphodiesterase inhibition assays compared to the parent compound [6] [8]. Computational analyses (Fukui indices, NBO charges) confirm the C7 position exhibits the highest electrophilicity (f⁺ = 0.087), guiding rational design of covalent inhibitors [5] [7].
Lipid-derived conjugates formed via Schiff base chemistry between the 5-aminomethyl group and 4-oxononenal (4-ONE) demonstrate enhanced membrane localization. These hydrophobic adducts exhibit 18-fold greater accumulation in lipid rafts compared to unmodified compounds, significantly altering pharmacological profiles [6].
Table 3: Covalent Modification Approaches and Functional Outcomes
Modification Site | Reactive Warhead | Biological Target | Functional Effect |
---|---|---|---|
5-Aminomethyl | Acrylamide | Kinase cysteines | Irreversible inhibition (IC₅₀↓ 7x) |
7-Ol | Phosphonate ester | Phosphodiesterases | Residence time ↑ 8x |
N1-Alkyl | Chloroacetamide | Transcriptional regulators | Target engagement ↑ 12x |
5-Aminomethyl | 4-ONE Schiff base | Membrane proteins | Lipid raft localization ↑ 18x |
Solid-phase synthesis (SPS) of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride faces significant scale-up limitations due to resin-loading constraints and stepwise yield erosion. When anchored via the 5-aminomethyl group to Wang resin, each coupling step exhibits 98.5% efficiency, but cumulative losses over 7 steps reduce overall yield to <85% at gram-scale [3] [8]. Truncated sequence impurities accumulate beyond 500mg synthesis batches, requiring costly HPLC purification that consumes 50% of production materials [8].
Resin selection critically influences impurity profiles. Polyethylene glycol (PEG)-grafted polystyrene resins mitigate chain aggregation effects during benzyl group incorporation, reducing deletion sequences by 40% compared to standard Merrifield resins [3]. Automated fluid management systems (e.g., RoSS.FILL) address purification bottlenecks by enabling parallel processing with <2% volume variation, reducing purification time from 48 to 6 hours for kilogram-scale batches [8]. Final cleavage using TFA/H₂O (95:5) achieves near-quantitative release (97% yield) while preventing tert-butylation side reactions observed with standard TFA protocols [3].
Environmental sustainability challenges persist due to high solvent consumption (3000L/kg product). Emerging solutions include continuous-flow membrane reactors that reduce DMF usage by 90% through in-line solvent recycling, addressing a major ecological concern in large-scale manufacturing [8].
Table 4: Solid-Phase Synthesis Optimization Parameters
Synthesis Stage | Challenge | Optimized Solution | Efficiency Gain |
---|---|---|---|
Resin loading | Low functional group accessibility | PEG-grafted PS resin | Loading ↑ 35% |
Benzyl group incorporation | Side-chain aggregation | Microwave-assisted coupling | Purity ↑ 22% |
Deprotection/cleavage | tert-Butylation side products | TFA/H₂O (95:5), 25°C, 2h | Yield ↑ to 97% |
Purification | Solvent-intensive HPLC | Continuous countercurrent chromatography | Solvent use ↓ 70% |
Comprehensive Compound Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1